molecular formula C11H7F3N2O B1324386 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde CAS No. 75815-73-5

1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1324386
CAS No.: 75815-73-5
M. Wt: 240.18 g/mol
InChI Key: FJRLRPMATZQLHW-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde (CAS 75815-73-5) is a fluorinated pyrazole derivative of significant interest in advanced chemical research and development. With a molecular formula of C11H7F3N2O and a molecular weight of 240.18 g/mol, this compound serves as a versatile building block in medicinal and materials chemistry . Its structure incorporates a reactive aldehyde group at the 4-position of the pyrazole ring and a strong electron-withdrawing trifluoromethyl group on the phenyl ring at the nitrogen-1 position, creating a multifunctional scaffold for further synthetic elaboration . The aldehyde functionality is a key handle for constructing complex molecules, readily undergoing reactions such as oxidations to carboxylic acids or reductions to alcohols, and participating in nucleophilic substitution reactions . This makes it a highly valuable intermediate for creating diverse libraries of derivatives, including carboxamides, for pharmacological screening . In scientific research, this compound is recognized as a key precursor in the synthesis of novel antifungal agents . Its derivatives are also explored for potential applications in material science, particularly in the synthesis of advanced polymers with enhanced thermal stability and in developing nanomaterials with unique electronic properties . The compound should be handled with care, as it carries GHS warning icons and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors and washing thoroughly after handling . This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)9-2-1-3-10(4-9)16-6-8(7-17)5-15-16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRLRPMATZQLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C=N2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90633225
Record name 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75815-73-5
Record name 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formylation of Pyrazole Core

The formyl group at the 4-position of the pyrazole ring is introduced typically by Vilsmeier-Haack reaction or related formylation methods:

  • Starting from 3-hydroxy-1-phenyl-1H-pyrazole, formylation is achieved by treatment with DMF and POCl3 at elevated temperatures (e.g., 70 °C for 12 hours), yielding 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde in moderate to good yields (~60%).
  • Debenzylation steps may be employed if protecting groups are used, for example, using trifluoroacetic acid in toluene to remove benzyl groups and obtain the free aldehyde.

Preparation of Triflate Intermediate

  • The hydroxy group at the 3-position is converted into a triflate by reaction with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as triethylamine (TEA) in dichloromethane at room temperature.
  • This step yields 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde with high purity and yield (~85%) without formation of N-triflated byproducts.

Palladium-Catalyzed Cross-Coupling Reactions

The triflate intermediate serves as a key substrate for various Pd-catalyzed cross-coupling reactions to introduce the trifluoromethyl-substituted phenyl group and other substituents:

Reaction Type Coupling Partner Catalyst/Conditions Product Type Yield Range
Suzuki-Miyaura (Hetero)aryl boronic acids Pd(PPh3)4, K3PO4, KBr, 1,4-dioxane, reflux 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes Moderate to high (60-85%)
Sonogashira Terminal alkynes Pd catalyst, CuI, tert-butylamine, microwave-assisted 5-alkynyl substituted pyrazole derivatives High (up to 83%)
Heck Alkenes Pd catalyst, base, appropriate solvent 3-ethenyl substituted pyrazole derivatives Moderate to high
  • The Suzuki coupling is performed under argon atmosphere with anhydrous potassium phosphate as base and Pd(PPh3)4 as catalyst, followed by purification via silica gel chromatography.
  • Sonogashira coupling uses microwave-assisted conditions with tert-butylamine and silver triflate catalyst to facilitate the reaction efficiently.
  • Heck reactions allow the introduction of vinyl groups at the 3-position, expanding the diversity of derivatives.

Alternative Synthetic Routes

  • Hydrazone intermediates can be converted to the target aldehydes using Vilsmeier-Haack reagent (POCl3/DMF), followed by workup and purification.
  • Oxidation and reduction reactions on the aldehyde group allow further functionalization, such as oxidation to carboxylic acids or reduction to alcohols, using common reagents like KMnO4, CrO3, NaBH4, or LiAlH4.

Summary Table of Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Formylation of pyrazole core DMF, POCl3, 70 °C, 12 h ~60 Vilsmeier-Haack reaction
Debenzylation (if applicable) TFA in toluene ~85 Selective deprotection
Triflation of hydroxy group Tf2O, TEA, CH2Cl2, rt ~85 Formation of triflate intermediate
Suzuki-Miyaura coupling Pd(PPh3)4, K3PO4, KBr, 1,4-dioxane, reflux 60-85 Coupling with aryl boronic acids
Sonogashira coupling Pd catalyst, CuI, tert-butylamine, microwave Up to 83 Coupling with terminal alkynes
Heck coupling Pd catalyst, base, solvent Moderate Coupling with alkenes

Research Findings and Optimization Notes

  • Microwave-assisted Sonogashira coupling significantly reduces reaction time and improves yields compared to conventional heating.
  • The use of triflate intermediates avoids side reactions and allows selective functionalization at the 3-position of the pyrazole ring.
  • Purification by silica gel chromatography with appropriate solvent systems (ethyl acetate/n-hexane mixtures) is effective for isolating pure products.
  • The choice of base and solvent in cross-coupling reactions critically affects the yield and selectivity; potassium phosphate and 1,4-dioxane are preferred for Suzuki reactions.
  • No significant formation of N-triflated byproducts was observed, indicating high regioselectivity in triflation.

Chemical Reactions Analysis

1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing lipophilicity and metabolic stability . Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carbaldehyde derivatives exhibit structural and functional diversity depending on substituent patterns. Below is a comparative analysis of 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference
This compound 3-CF₃ on phenyl C₁₁H₇F₃N₂O High lipophilicity; used in antimalarial and antimicrobial drug discovery
1-Phenyl-3-(4-(prop-2-yn-1-yloxy)phenyl)-1H-pyrazole-4-carbaldehyde Propargyloxy at 4-position C₁₉H₁₄N₂O₂ Enhanced antioxidant activity; used in triazole-thiazole hybrid synthesis
1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde Benzoyl and 3-NO₂ on phenyl C₁₇H₁₁N₃O₄ Strong anti-inflammatory activity; nitro group improves electron-deficient reactivity
3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 3,5-F₂ on phenyl C₁₆H₁₀F₂N₂O Improved metabolic stability; evaluated for antitumor activity
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde Methyl at N1, CF₃ at C3 C₆H₅F₃N₂O Lower steric hindrance; intermediate for agrochemicals

Key Comparative Insights

Substituent Effects on Bioactivity :

  • The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.8) compared to the nitro-substituted analog (logP ~1.9), enhancing membrane permeability in drug candidates .
  • Propargyloxy substituents (e.g., in compound 6 from ) improve antioxidant activity (IC₅₀: 12 μM in DPPH assay) compared to the parent aldehyde (IC₅₀: 28 μM) .

Synthetic Routes :

  • The target compound is synthesized via Vilsmeier-Haack cyclization (85% yield) similar to 3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde .
  • Benzoyl-substituted analogs require additional acylation steps, reducing overall yield (65–70%) .

Physicochemical Properties :

  • Solubility : The trifluoromethyl group reduces aqueous solubility (0.2 mg/mL) compared to hydroxyphenyl analogs (1.5 mg/mL) .
  • Thermal Stability : Melting points vary widely:

  • Target compound: 98–100°C .
  • 1-Benzoyl-3-(3-nitrophenyl) analog: 215–217°C .

Biological Activity :

  • The target compound shows antimalarial activity (IC₅₀: 0.8 μM against Plasmodium falciparum), outperforming 1-methyl-3-CF₃ analogs (IC₅₀: 2.3 μM) .
  • 3,5-Difluorophenyl derivatives exhibit moderate antitumor activity (IC₅₀: 15 μM against MCF-7 cells) but lower potency than trifluoromethyl analogs .

Biological Activity

1-(3-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde is a fluorinated heterocyclic compound that has gained attention for its diverse biological activities. Its unique structure, characterized by the presence of a trifluoromethyl group, enhances its metabolic stability and physicochemical properties, making it a valuable candidate in medicinal chemistry and drug design. This article explores its biological activity, focusing on antifungal and anticancer properties, along with relevant case studies and research findings.

  • Molecular Formula : C11H7F3N2O
  • Molecular Weight : 240.18 g/mol
  • CAS Number : 306936-65-2

Research indicates that this compound and its derivatives exhibit significant biological activities primarily through the following mechanisms:

  • Antifungal Activity : Related compounds have demonstrated the ability to inhibit ATP production by binding to the ubiquinone-binding site of mitochondrial complex II, disrupting electron transport and leading to cell death in sensitive organisms.
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancers. Studies suggest that it may act as a microtubule-destabilizing agent, inhibiting tubulin polymerization and inducing apoptosis in cancer cells .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeTarget Cells/OrganismsMechanism of ActionReference
AntifungalVarious fungiInhibition of ATP production via mitochondrial disruption
AnticancerMCF-7, SiHa, PC-3Microtubule destabilization, apoptosis induction

Antifungal Studies

In a study investigating the antifungal potential of related pyrazole compounds, it was found that they effectively inhibited fungal growth by disrupting energy metabolism. The mechanism involved interference with mitochondrial function, leading to reduced ATP levels and subsequent cell death.

Anticancer Studies

A comprehensive evaluation of various derivatives of 1H-pyrazole revealed significant cytotoxic effects against multiple cancer cell lines. For instance:

  • Compound 5o exhibited potent inhibition of microtubule assembly at concentrations as low as 20 µM.
  • Apoptosis assays indicated that certain compounds enhanced caspase-3 activity significantly, confirming their potential as anticancer agents .

Research Findings

Recent studies have expanded on the potential applications of this compound in drug design:

  • Molecular Docking Studies : These studies have shown promising binding affinities to key proteins involved in cancer progression, suggesting a mechanism for its anticancer effects.
  • In Vivo Studies : Preliminary animal studies indicate that compounds based on this pyrazole scaffold can inhibit tumor growth effectively without severe toxicity .

Q & A

Q. What are the common synthetic routes for preparing 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via cyclocondensation or nucleophilic substitution. A key method involves reacting halogenated pyrazole intermediates (e.g., 5-chloro-3-methylpyrazole) with trifluoromethylating agents under alkaline conditions, followed by formylation. For example:

Halogenation : React 3-bromo-5-chloropyrazole with trifluoromethyl chloride to introduce the CF₃ group .

Formylation : Treat the intermediate with formaldehyde under basic conditions to introduce the aldehyde group .
Alternative routes use ultrasound-assisted synthesis to enhance reaction efficiency and yield .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and trifluoromethyl group (¹⁹F NMR δ ~-60 to -70 ppm) .
  • IR Spectroscopy : Detect the aldehyde C=O stretch (~1700 cm⁻¹) and CF₃ vibrations (~1100–1200 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., dihedral angles between pyrazole and aryl rings) .

Q. How can researchers ensure purity during synthesis?

  • Chromatography : Use column chromatography (silica gel, ethyl acetate/hexane) for intermediate purification .
  • Recrystallization : Purify the final product using solvents like ethanol or dichloromethane .
  • Analytical HPLC : Confirm purity (>95%) with reverse-phase C18 columns and UV detection .

Advanced Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., over-oxidation or dimerization)?

  • Temperature Control : Maintain low temperatures (0–5°C) during formylation to prevent aldehyde oxidation .
  • Catalyst Selection : Use mild bases (e.g., K₂CO₃) instead of strong bases to minimize nucleophilic attack on the aldehyde .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid moisture-sensitive intermediates .

Q. What computational methods are suitable for studying the compound’s electronic properties?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., aldehyde electrophilicity) .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) to guide drug design .

Q. How can structural modifications enhance biological activity?

  • Derivatization : Convert the aldehyde to oximes or hydrazones for improved bioavailability .
  • SAR Studies : Introduce electron-withdrawing groups (e.g., Cl, F) on the aryl ring to enhance antibacterial/antitumor activity .

Q. How should researchers address discrepancies in spectral data (e.g., unexpected NMR shifts)?

  • Cross-Verification : Compare experimental data with literature values for analogous pyrazole derivatives .
  • Variable-Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in the trifluoromethyl group) .
  • Isotopic Labeling : Use ¹³C-labeled formaldehyde to track aldehyde incorporation .

Methodological Guidance

Q. Designing bioassays for evaluating antimicrobial activity

  • Microdilution Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to assess selectivity .

Q. Strategies for regioselective functionalization of the pyrazole ring

  • Directed Metalation : Use LDA (Lithium Diisopropylamide) at -78°C to deprotonate specific positions .
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde
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1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde

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